1-Acetyl-1H-benzotriazole

Descripción general

Descripción

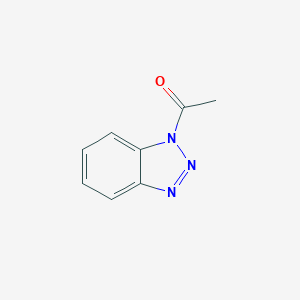

1-Acetyl-1H-benzotriazole (CAS 18773-93-8) is a heterocyclic compound derived from benzotriazole via acetylation at the N1 position. Its chemical formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol and a melting point of 46–50°C . It is synthesized by reacting benzotriazole with acetyl chloride in anhydrous dichloromethane under nitrogen, followed by quenching with hydrochloric acid and purification via recrystallization . The compound is characterized by FTIR peaks at 1736 cm⁻¹ (C=O stretch), 1449 cm⁻¹ (N–H bend), and 1075–1206 cm⁻¹ (C–N stretch) .

This compound is widely used in organic synthesis, particularly in C–C bond formation, catalytic reactions (e.g., Cu-catalyzed arylations), and solvent-free syntheses of sulfonic acids . It also serves as a corrosion inhibitor for mild steel in acidic environments, achieving efficiencies exceeding 90% at optimal concentrations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-benzotriazole can be synthesized through the acetylation of 1H-benzotriazole. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The process is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetyl-1H-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl group is transferred to nucleophiles such as amines or alcohols.

Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding N-oxides or reduction to yield deacetylated products.

Coupling Reactions: It can be used in coupling reactions with diaryliodonium salts to form 1-aryl-1H-1,2,3-benzotriazoles.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide or peracids.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Catalysts: Bases like pyridine or triethylamine.

Major Products:

Acetylated Derivatives: Formed through substitution reactions.

N-oxides: Resulting from oxidation.

Deacetylated Benzotriazole: Produced via reduction.

Aplicaciones Científicas De Investigación

1-Acetyl-1H-benzotriazole has a wide range of applications in scientific research:

Organic Synthesis: Used as an acetylating agent to introduce acetyl groups into various organic molecules.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.

Mecanismo De Acción

The mechanism of action of 1-acetyl-1H-benzotriazole primarily involves the transfer of the acetyl group to nucleophilic sites on target molecules. This process is facilitated by the electron-withdrawing nature of the benzotriazole ring, which stabilizes the transition state and enhances the reactivity of the acetyl group. The molecular targets often include amines, alcohols, and thiols, leading to the formation of acetylated products.

Comparación Con Compuestos Similares

Corrosion Inhibition Performance

1-Acetyl-1H-benzotriazole is compared with benzotriazole (BTA) and 1-benzoyl-1H-benzotriazole in corrosion inhibition studies. Key findings are summarized below:

Key Observations :

- The acetyl group enhances electron density at the triazole ring, improving adsorption on steel surfaces compared to BTA .

- 1-Benzoyl-1H-benzotriazole shows slightly lower efficiency due to steric hindrance from the bulkier benzoyl group .

- EDX spectra confirm the presence of nitrogen (N) and oxygen (O) in inhibited surfaces, indicating chemisorption via lone-pair electrons .

Structural and Functional Analogues

(a) 1-Trifluoroacetyl-1H-benzotriazole (CAS 183266-61-7)

- Structure : Trifluoroacetyl group replaces acetyl.

- Properties : Stronger electron-withdrawing effect increases reactivity in nucleophilic substitutions. Used in fluorinated compound synthesis .

(b) 1-Trimethylsilyl-1H-benzotriazole

- Structure : Trimethylsilyl (TMS) group replaces acetyl.

- Properties: Enhanced thermal stability and solubility in non-polar solvents. Utilized as a silylating agent in organometallic chemistry .

(c) 1H-Benzotriazole-1-acetonitrile (CAS 111198-08-4)

- Structure : Acetonitrile group attached to the triazole ring.

- Applications : Intermediate in heterocyclic chemistry for synthesizing nitrogen-rich ligands .

Antimicrobial Activity vs. Tetrazole Derivatives

For example:

Actividad Biológica

1-Acetyl-1H-benzotriazole (ABT) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of ABT, focusing on its mechanisms of action, efficacy against various pathogens, and its role as a corrosion inhibitor.

Chemical Structure and Properties

This compound has the molecular formula , featuring a benzotriazole moiety with an acetyl group attached to the nitrogen atom of the triazole ring. This structure contributes to its unique reactivity and biological properties.

The biological activity of ABT is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetyl group enhances the compound's lipophilicity, which facilitates membrane permeability and interaction with biological membranes. Additionally, the benzotriazole core can form coordination complexes with metal ions, influencing various biological pathways.

Antimicrobial Activity

ABT has been studied for its antimicrobial properties against a range of pathogens. Research indicates that benzotriazole derivatives exhibit significant activity against protozoa, bacteria, and viruses:

- Protozoan Inhibition : In vitro studies have shown that derivatives of benzotriazole, including ABT, can inhibit the growth of Acanthamoeba castellanii, a free-living amoeba associated with serious infections in humans. Compounds like 5,6-dimethyl-1H-benzotriazole demonstrated higher efficacy than traditional antiprotozoal agents .

- Antiviral Activity : ABT and its derivatives have been tested against various viruses, particularly those within the Flaviviridae family such as Hepatitis C virus (HCV) and Dengue virus (DENV). N-alkylated derivatives of benzotriazole showed promising helicase inhibitory activity against HCV with IC50 values around 6.5 µM .

- Bacterial Activity : Benzotriazole derivatives have also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substitutions exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Corrosion Inhibition

ABT is recognized for its effectiveness as a corrosion inhibitor in acidic environments. Studies indicate that it can significantly reduce corrosion rates in mild steel exposed to 1M hydrochloric acid. The mechanism involves the formation of protective films on metal surfaces, which prevents oxidation and degradation.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the efficacy of various benzotriazole derivatives against Acanthamoeba castellanii, 5,6-dimethyl-1H-benzotriazole was found to reduce trophozoite viability significantly more than chlorohexidine at comparable concentrations. This highlights the potential of ABT derivatives as effective alternatives in treating amoebic infections .

Study 2: Antiviral Activity Against HCV

A series of N-alkyl derivatives derived from 4,5,6,7-tetrabromo-1H-benzotriazole were synthesized and tested for their anti-helicase activity against HCV. The results indicated that these derivatives displayed enhanced selectivity and potency compared to their parent compounds, making them promising candidates for further development in antiviral therapies .

Summary Table of Biological Activities

| Activity Type | Target Pathogen/Process | Efficacy/Notes |

|---|---|---|

| Antimicrobial | Acanthamoeba castellanii | Higher efficacy than chlorohexidine |

| MRSA | Significant antibacterial activity | |

| Antiviral | Hepatitis C virus (HCV) | IC50 ~ 6.5 µM for N-alkyl derivatives |

| Corrosion Inhibition | Mild steel in acidic conditions | Effective film formation; reduces corrosion rates |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetyl-1H-benzotriazole, and how can purity be optimized?

- Answer : A common method involves reacting 1-hydroxymethyl-1H-benzotriazole with acetyl chloride in the presence of pyridine, yielding this compound . To optimize purity, use inert conditions (e.g., dry solvents, nitrogen atmosphere) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Characterization via -NMR (δ 2.6 ppm for acetyl group) and FT-IR (C=O stretch at ~1700 cm) ensures structural confirmation .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : -NMR should show signals for the benzotriazole ring (δ 7.5–8.3 ppm) and acetyl group (singlet at δ 2.6 ppm).

- FT-IR : Key peaks include C=O (1700 cm) and aromatic C-H stretches (3050–3100 cm).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles (e.g., N–O and C=O distances) .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as an acylating agent in C–C bond formation and participates in regioselective reactions. For example, it facilitates the synthesis of N-substituted acrylates via nucleophilic substitution with Baylis-Hillman acetates . It also acts as a precursor in Cu-catalyzed arylations, where C–N bond activation enables coupling with aryl halides .

Advanced Research Questions

Q. How does solvent choice influence the reactivity of this compound in catalytic systems?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the acetyl group, accelerating nucleophilic substitutions. In contrast, non-polar solvents (e.g., toluene) favor slower, more controlled reactions. For example, in Cu-catalyzed arylations, DMF increases reaction rates by stabilizing ionic intermediates, while toluene may improve selectivity in sterically hindered systems .

Q. What computational methods are suitable for studying the electronic properties of this compound derivatives?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways. For instance, DFT studies on benzotriazole derivatives correlate electron-withdrawing acetyl groups with reduced HOMO energy, affecting nucleophilic attack efficiency . Molecular docking can also model interactions with biological targets (e.g., enzymes) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Answer : Discrepancies often arise from differences in catalysts, stoichiometry, or reaction scales. Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Catalyst loading (e.g., 5–20 mol% CuI), temperature (25–100°C), and solvent polarity.

- Response metrics : Yield, purity (HPLC), and regioselectivity.

Cross-referencing with literature protocols (e.g., Journal of Organometallic Chemistry, 2019) ensures reproducibility .

Q. What mechanistic insights explain this compound's role in corrosion inhibition?

- Answer : Electrochemical studies (e.g., polarization resistance, EIS) show that adsorption of the acetyl-benzotriazole moiety on mild steel surfaces forms a protective layer in HCl. The mechanism involves physisorption (via π-electrons) and chemisorption (N–Fe coordination). Efficiency (>90% at 1 mM) depends on concentration and temperature, with activation energy calculations confirming Langmuir adsorption behavior .

Q. How can researchers design novel this compound derivatives for enhanced bioactivity?

- Answer : Modify the benzotriazole core via:

- Substituent introduction : Electron-withdrawing groups (e.g., NO) at the 5-position increase electrophilicity.

- Hybridization : Attach triazole or thiazole rings to improve binding with biological targets (e.g., antimicrobial enzymes) .

Screen derivatives using in vitro assays (MIC for antimicrobial activity) and ADMET predictions .

Q. Methodological Notes

Propiedades

IUPAC Name |

1-(benzotriazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIUIBKEGRPPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172081 | |

| Record name | N-Acetylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-93-8 | |

| Record name | N-Acetylbenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.